2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Overview
Description
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with two stereocenters. It is known for its applications in the pharmaceutical industry, particularly as a reference standard in the British Pharmacopoeia . The compound has a molecular formula of C9H12N2O4 and a molecular weight of 212.20 g/mol .
Preparation Methods
The synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol typically involves the reaction of 4-nitrobenzaldehyde with 2-amino-1,3-propanediol under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction, and oxidizing agents such as potassium permanganate for oxidation . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Amino-1-(4-nitrophenyl)propane-1,3-diol can be compared with other similar compounds, such as:
Chloramphenicol: A well-known antibiotic with a similar structural motif.
2-Amino-1-(4-nitrophenyl)ethanol: Another compound with a similar nitrophenyl group but different functional groups.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXSUPZMNXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020866 | |
Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-62-0, 2964-48-9, 3689-55-2 | |
Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4'-Nitrophenyl)-2-aminopropane-1,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 119-62-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163951 | |
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Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.944 | |
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Record name | 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FB0B566G6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol is C9H12N2O5, and its molecular weight is 228.20 g/mol.
ANone: Yes, several studies mention the use of various spectroscopic techniques for the characterization of ANPO and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 11B NMR have been employed to determine the structure, stereochemistry, and interactions of ANPO with other molecules. [, , , , ]
- Infrared Spectroscopy (FTIR): FTIR analysis provides insights into the functional groups present in the molecule and has been used to study the structure of ANPO salts. []
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of ANPO derivatives, aiding in structure elucidation. []
A: The stability of ANPO can vary depending on factors like pH, temperature, and the presence of other chemicals. While specific stability data for ANPO might be limited in the provided research, studies on its derivative, chloramphenicol, indicate potential degradation pathways. For instance, one study reports a significant increase in the concentration of 2-Amino-1-(4-nitrophenyl)-propane-1,3-diol, a degradation product of chloramphenicol, in eye drops after three months of accelerated testing. [] This suggests that ANPO itself could be susceptible to similar degradation pathways.
ANone: Yes, ANPO and its derivatives have demonstrated potential as catalysts in various organic reactions:
- Chiral Catalyst: ANPO derivatives, particularly those with a rigid cyclic structure, have shown promise as chiral Lewis base catalysts in asymmetric hydrosilylation reactions. These reactions are valuable for synthesizing chiral amines, essential building blocks for pharmaceuticals and other bioactive compounds. []
- Organocatalyst: ANPO itself has been successfully employed as an organocatalyst in the Hantzsch four-component reaction, a versatile method for synthesizing hexahydroquinolines, which possess various biological activities. []
A: The presence of chiral centers in ANPO allows for the synthesis of chiral derivatives. Introducing specific functional groups and creating rigid cyclic structures from ANPO can lead to the development of effective chiral catalysts. These modifications can enhance the catalyst's ability to differentiate between enantiomers during reactions, leading to high enantioselectivity. [, , ]
ANone: Research suggests that modifying ANPO's structure significantly impacts its properties and activities.
- Chiral Resolution: The presence of the amino and hydroxyl groups in ANPO enables its use as a resolving agent for separating enantiomers of chiral acids, such as dibenzoyltartaric acid and tartaric acid. [] The stereochemistry of ANPO plays a crucial role in its ability to selectively interact with one enantiomer over the other.
- Catalytic Activity: The catalytic activity of ANPO derivatives is influenced by the specific modifications introduced to the parent molecule. For instance, condensing ANPO with different ketones leads to the formation of various oxazolidine derivatives, which may exhibit varying catalytic activities. [, ]
ANone: Several analytical techniques are employed in the analysis of ANPO and its derivatives, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, has been extensively used to quantify ANPO, often in conjunction with UV detection. [, , , ] This method is crucial for determining the purity of ANPO and analyzing its stability in various formulations.
- Capillary Zone Electrophoresis (CZE): CZE is a separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. It has been successfully applied to determine the concentration of ANPO in pharmaceutical preparations. []
ANone: Although the provided research focuses on ANPO as a synthetic intermediate, some insights can be drawn from studies on chloramphenicol, a direct derivative of ANPO:
- Improved Formulation: One study demonstrated that modifying the formulation of chloramphenicol eye drops significantly enhanced the stability of the active ingredient. [] Similar approaches might be applicable to ANPO-derived compounds, potentially involving adjustments to pH, the addition of stabilizers, or changes in packaging.
A: ANPO holds significant historical importance as a crucial synthetic precursor to chloramphenicol, one of the first broad-spectrum antibiotics discovered. [] The development of synthetic routes to ANPO and its subsequent conversion to chloramphenicol marked a significant milestone in the fight against bacterial infections.
ANone: The unique properties of ANPO have led to its use in various fields, fostering cross-disciplinary research and collaborations:
- Chiral Resolution: ANPO and its derivatives have found applications as chiral resolving agents for separating enantiomers of various chiral compounds. [, , , ] This is particularly relevant in the pharmaceutical industry for obtaining enantiomerically pure drugs.
- Catalysis: As previously mentioned, ANPO derivatives, especially those with specific structural modifications, show promise as chiral catalysts in asymmetric synthesis. [, ] These catalysts are valuable tools for producing enantiomerically enriched compounds, which are highly sought after in pharmaceutical and agrochemical industries.
- Materials Science: The ability of ANPO to form well-defined crystals and its chiral nature makes it an attractive building block for developing novel materials. [, ] For instance, ANPO has been explored for creating chiral porous materials, which could have applications in enantioselective separations or catalysis.
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